Dex-ncs
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131567-23-2 |
|---|---|
Molecular Formula |
C25H32FNO4S2 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1 |
InChI Key |
WTZZZLTVUGGSLC-DCWIGXARSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Synonyms |
Dex-NCS dexamethasone 21-(beta-isothiocyanatoethyl)thioethe |
Origin of Product |
United States |
Chemical Identity and Scope of Dex Ncs in Advanced Research Contexts
Nomenclature and Structural Representations in Contemporary Chemical Literature
"Dex-ncs" is commonly used as a shorthand or synonym for the compound, which possesses a more formal and descriptive nomenclature in chemical literature. Its systematic IUPAC name is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one. nih.gov Another synonym found in literature is Dexamethasone (B1670325) 21-(beta-isothiocyanatoethyl)thioether, which highlights its relationship to the known corticosteroid dexamethasone. nih.gov
The molecular formula of this compound is C₂₅H₃₂FNO₄S₂. nih.gov Structurally, the compound is characterized by a cyclopenta[a]phenanthrene backbone, which is the core structure found in all steroid molecules. ontosight.ai Attached to this steroid nucleus are several key functional groups: a fluorine atom at position 9, hydroxyl groups at positions 11 and 17, a ketone group at position 3, and a side chain at position 17 containing a thioether linkage and a terminal isothiocyanate moiety. nih.govontosight.ai The presence of the isothiocyanate group (-N=C=S) is particularly significant due to its known reactivity, especially with thiol (-SH) groups found in proteins. ontosight.ai
The molecular weight of this compound is approximately 493.7 g/mol . nih.gov The compound is cataloged in various chemical databases under identifiers such as PubChem CID 63056, CHEMBL48439, and BDBM50012201. nih.govontosight.ai
A summary of key chemical identifiers is presented in the table below:
| Property | Value | Source |
| Synonyms | This compound, Dexamethasone 21-(beta-isothiocyanatoethyl)thioether | nih.gov |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | nih.gov |
| Molecular Formula | C₂₅H₃₂FNO₄S₂ | nih.gov |
| Molecular Weight | 493.7 g/mol | nih.gov |
| PubChem CID | 63056 | nih.gov |
| CHEMBL ID | CHEMBL48439 | ontosight.ai |
| BDBM ID | BDBM50012201 | ontosight.ai |
Evolution of "this compound" as a Research Subject in Synthetic Chemistry and Materials Science
The emergence of "this compound" as a subject of research is closely tied to its nature as a synthetic derivative of dexamethasone, a corticosteroid with well-established biological activities. ontosight.ainih.gov Synthetic chemistry plays a crucial role in the creation and modification of such steroid derivatives, allowing for the introduction of functional groups like the isothiocyanate moiety, which can impart new chemical reactivity and potential applications. The ability to synthesize targeted modifications on a known biologically active scaffold is a key aspect of medicinal and synthetic chemistry research.
In materials science, "this compound" or related structures appear in the context of developing advanced functional materials, particularly for drug delivery systems. Research has explored the incorporation of compounds like dexamethasone (often referred to as "Dex" in this context) or potentially "this compound" into various material matrices, such as nanocarriers (NCs) and polymer fibers, to achieve controlled release or targeted delivery. researchgate.netkuleuven.betandfonline.commdpi.comresearchgate.netacs.org
Detailed research findings in this area include studies on the chemical characterization of materials incorporating these compounds. For instance, research on "this compound" synthesized from chitosan (B1678972) has involved techniques like Scanning Electron Microscopy (SEM) and Energy-dispersive X-ray spectroscopy (EDX) to examine morphology and elemental composition, confirming the presence of fluorine from the loaded compound within the nanocarrier structure. tandfonline.com Another study investigated the embedding of dextran (B179266) nanocapsules ("this compound") into polymer fibers, analyzing the effect on material properties like strength and elongation and demonstrating time-dependent release of the encapsulated payload. kuleuven.be These studies highlight the application of analytical techniques common in materials science to characterize composites containing "this compound" or related steroid derivatives.
The reactive isothiocyanate group in "this compound" suggests its potential for covalent conjugation to polymers or biomolecules, which is a significant strategy in the design of advanced materials with tailored properties, such as improved targeting or stability in biological environments. ontosight.ai While the direct synthesis of "this compound" itself within materials science contexts is less emphasized in the provided results, its role as a component or payload within novel material formulations is a clear area of research.
Classification within Chemical Compound and Composite Material Taxonomies
Within chemical compound taxonomies, "this compound" is primarily classified as a synthetic steroid derivative. ontosight.ai Its core cyclopenta[a]phenanthrene structure places it within the broader class of steroids. ontosight.ai Further classification can be made based on its functional groups, including being a fluorinated steroid, a ketone, an alcohol, a thioether, and notably, an organic isothiocyanate. nih.gov These functional groups contribute to its specific chemical behavior and potential reactivity.
Synthetic Methodologies and Mechanistic Investigations of Dex Ncs Formation
Chemosynthetic Pathways for "Dex-ncs" Scaffold Elaboration
The synthesis of "this compound" involves the chemical modification of the parent compound, dexamethasone (B1670325). As a synthetic derivative, its formation is achieved through designed chemical reactions rather than biological processes. guidetopharmacology.org
Precursor Selection and Reactant Design Principles
The primary precursor for "this compound" synthesis is dexamethasone (Dex). The design principle involves introducing a reactive electrophilic substituent at the C-21 position of the dexamethasone structure. This is achieved by incorporating the beta-isothiocyanatoethyl thioether group at this specific site. The presence of the isothiocyanate functional group is crucial for the intended reactivity of "this compound," particularly its ability to form covalent bonds with nucleophiles, such as thiol groups found in cysteine residues of proteins. guidetopharmacology.org The linker group, the ethylsulfanyl-acetyl chain, serves to connect the isothiocyanate functionality to the steroid scaffold at the C-21 hydroxyl group. guidetopharmacology.org
Reaction Kinetics and Thermodynamic Considerations in "this compound" Synthesis
Detailed research findings specifically on the reaction kinetics and thermodynamic considerations involved in the synthesis of Dexamethasone 21-(beta-isothiocyanatoethyl)thioether were not extensively available in the consulted literature. Understanding these parameters would typically involve studying reaction rates under varying conditions, determining activation energies, and assessing the thermodynamic favorability of the transformation from dexamethasone to "this compound." Such studies are essential for optimizing reaction conditions, maximizing yield, and controlling selectivity in chemical synthesis.
Catalytic Systems and Their Influence on "this compound" Formation Efficiency
Information regarding specific catalytic systems employed for the synthesis of Dexamethasone 21-(beta-isothiocyanatoethyl)thioether was not prominently featured in the available resources. In organic synthesis, catalysts are often utilized to accelerate reaction rates, improve yields, and enhance the specificity of the reaction. The efficiency of "this compound" formation could potentially be influenced by the choice of catalysts, which would affect factors such as reaction time, temperature requirements, and the formation of unwanted side products. However, specific details on catalysts used in this particular synthesis were not identified.
Biocatalytic Approaches and Enzymatic Reactions in "this compound" Biosynthesis
"this compound" is described as a synthetic steroid derivative. guidetopharmacology.org Therefore, its formation is typically achieved through chemical synthesis in a laboratory setting rather than via biological pathways involving enzymes or cellular processes. The consulted literature does not provide information on the biosynthesis of Dexamethasone 21-(beta-isothiocyanatoethyl)thioether. While the parent compound, dexamethasone, is a synthetic analog of naturally occurring glucocorticoids, the specific modification to form "this compound" is a result of chemical design and synthesis.
Post-Synthetic Modifications and Functionalization Strategies for "this compound"
Following its synthesis, "this compound" can undergo further modifications or be utilized in strategies that leverage its inherent reactivity. A key functionalization strategy highlighted in the literature is its use as an affinity label.
Covalent Derivatization Techniques
Based on the available scientific literature and database information, the chemical compound referred to as "this compound" appears in two primary contexts: as Dexamethasone 21-(beta-isothiocyanatoethyl)thioether, a synthetic steroid derivative and affinity label, and as Dextran (B179266) Nanocapsules (this compound), which are utilized as drug delivery systems.
Research concerning Dexamethasone 21-(beta-isothiocyanatoethyl)thioether describes its synthesis through chemical reactions and its function as an affinity label that covalently modifies target receptors, such as the glucocorticoid receptor, by interacting with a cysteine SH group nih.govresearchgate.net. The formation mechanism discussed for this compound involves specific chemical bond formation rather than non-covalent assembly or self-organization principles.
Information regarding Dextran Nanocapsules (this compound) focuses on their preparation as nanocarriers, often involving techniques like inverse miniemulsion polymerization or loading of active compounds (like dexamethasone) onto pre-formed nanostructures derived from materials such as chitosan (B1678972) or dextran derivatives kuleuven.betandfonline.comulb.ac.beresearchgate.netresearchgate.net. While the formation of nanocapsules involves the assembly of constituent materials, the detailed scientific literature retrieved does not specifically elaborate on the fundamental non-covalent assembly and self-organization principles governing the formation of the nanocapsule structure itself in the context of describing "this compound" as a chemical compound formed via these principles, as requested by the specific outline section 2.3.2. The focus in these studies is primarily on the application of these nanocapsules for drug delivery and their resulting properties.
Therefore, based on the current search results, there is insufficient information available to generate content specifically detailing the non-covalent assembly and self-organization principles involved in the formation of the chemical compound "this compound" (whether referring to the steroid derivative or providing specific mechanistic details of self-organization for the formation of dextran nanocapsules as the "compound" in the requested context) that would align strictly with the scope of section 2.3.2 of the provided outline.
Advanced Spectroscopic and Microscopic Characterization of Dex Ncs Architectures
Spectroscopic Probes for Molecular Structure and Compositional Analysis
Spectroscopic methods provide valuable information about the chemical bonds, functional groups, and elemental composition of "Dex-ncs", aiding in the confirmation of successful functionalization and structural integrity.
Vibrational Spectroscopy (e.g., FTIR, Raman) for "this compound" Bond Analysis
Vibrational spectroscopy techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for analyzing the chemical bonds and functional groups present in "this compound". FTIR spectroscopy works by measuring the absorption of infrared light by molecular vibrations that cause a change in the dipole moment of a bond, making it particularly sensitive to polar bonds and effective for identifying organic compounds nih.gov. Raman spectroscopy, conversely, measures the inelastic scattering of light due to molecular vibrations that induce a change in molecular polarizability, generally making it more sensitive to non-polar bonds and useful for analyzing inorganic and symmetric molecules nih.gov.
For dextran (B179266) derivatives, FTIR analysis can reveal characteristic peaks corresponding to the functional groups of the dextran backbone, such as O-H stretching vibrations around 3000-3500 cm⁻¹ and C-O stretching vibrations. Upon functionalization with isothiocyanate groups, new peaks or shifts in existing peaks can appear in the FTIR spectrum, confirming the successful attachment of the isothiocyanate moiety. For instance, the presence of a strong band around 2100-2200 cm⁻¹ is typically indicative of the asymmetric stretching vibration of the -N=C=S group. Studies on modified dextran have utilized FTIR to confirm the coupling of functional groups to the dextran structure.
Raman spectroscopy provides complementary information to FTIR. While not as extensively documented for the direct analysis of the isothiocyanate bond in dextran conjugates in the provided sources, Raman is a standard technique for vibrational analysis and can offer insights into the molecular structure and bonding environment nih.gov. The combination of both FTIR and Raman spectroscopy can provide a more comprehensive molecular fingerprint of "this compound", aiding in the identification and characterization of the compound and confirming the presence of the isothiocyanate functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the detailed molecular structure of "this compound". ¹H NMR and ¹³C NMR are commonly used to identify and quantify the different types of hydrogen and carbon atoms within the molecule, respectively. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can elucidate the structure of the dextran backbone and confirm the successful grafting of isothiocyanate groups.
For dextran derivatives, ¹H NMR spectra typically show signals corresponding to the anomeric protons of the glucose units in the dextran chain, as well as signals from other protons on the glucose ring and any attached functional groups. Changes in the NMR spectrum after functionalization with isothiocyanate confirm the modification. For example, new signals corresponding to the protons of the isothiocyanate-containing molecule can be observed. The degree of substitution, indicating the average number of isothiocyanate groups per glucose unit, can often be estimated from the integration of specific peaks in the ¹H NMR spectrum.
Pulsed field gradient NMR spectroscopy can also be applied to study the diffusion properties of dextran conjugates, providing information about their size and behavior in solution. This is particularly relevant for understanding the characteristics of "this compound" in various environments.
X-ray Spectroscopy and Diffraction (XRD) for Crystalline and Amorphous Phases of "this compound"
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials. For "this compound" and related dextran-based materials, XRD can provide information about the presence and nature of crystalline and amorphous phases. Dextran itself can exhibit crystalline polymorphs depending on factors like hydration. Functionalization with isothiocyanate or incorporation into composite materials can influence the crystallinity of the dextran structure.
XRD patterns of dextran derivatives can show characteristic diffraction peaks corresponding to crystalline regions. Changes in the intensity and position of these peaks, or the appearance of new peaks, can indicate alterations in the crystalline structure or the presence of new crystalline phases due to functionalization or the formation of composite materials. For instance, studies on dextran-coated nanoparticles have used XRD to confirm the crystalline phase of the core material and assess the influence of the dextran coating.
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS), often coupled with electron microscopy, is a technique used for elemental analysis and chemical characterization of materials. EDS identifies the elements present in a sample by detecting and measuring the energy of characteristic X-rays emitted when the sample is bombarded with electrons.
For "this compound", EDS can confirm the presence of the constituent elements of both the dextran backbone (primarily carbon and oxygen) and the isothiocyanate functional group (including sulfur and potentially nitrogen, depending on the specific isothiocyanate used). EDS provides qualitative information about the elements present and can also be used for semi-quantitative analysis of their relative proportions. This is particularly useful for verifying the elemental composition of synthesized "this compound" and assessing the distribution of elements within the material, especially when "this compound" is part of a composite or nanostructure. The spatial resolution of EDS, when combined with SEM, allows for elemental mapping, illustrating the distribution of specific elements across the analyzed area.
High-Resolution Microscopic Techniques for Morphological and Nanostructural Characterization
Microscopic techniques provide visual information about the physical form, surface features, and internal structure of "this compound" architectures at high resolution.
Scanning Electron Microscopy (SEM) for Surface Topography and Overall Morphology
For "this compound" in various forms, such as films, particles, or hydrogels, SEM provides visual evidence of the material's structure. SEM images can reveal important morphological features such as particle size and shape, fiber diameter and arrangement, and the presence of pores or other surface irregularities. Studies on dextran-based materials have utilized SEM to observe the morphology of electrospun nanofibers, showing transitions from irregular to smooth fibers depending on preparation parameters. SEM has also been used to investigate the internal morphology and porosity of microspheres loaded with FITC-dextran. The information obtained from SEM is crucial for understanding how synthesis and processing parameters influence the physical architecture of "this compound", which in turn can affect its properties and performance.
Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Featuresfishersci.ch
Transmission Electron Microscopy (TEM) is a powerful technique utilized to visualize the internal structure and nanoscale features of materials by transmitting a beam of electrons through a thin sample. For "this compound" architectures, particularly in the context of Dexamethasone-loaded nanocarriers (this compound), TEM provides crucial information about particle morphology, size, and the distribution of the loaded compound within the carrier matrix. Studies on Dexamethasone-loaded nanocarriers synthesized from chitosan (B1678972) have employed electron microscopy, including Scanning Electron Microscopy (SEM), to confirm the spherical shape of Dexamethasone (B1670325) and its embedding within the nanocarrier particles. tandfonline.com SEM images of Dexamethasone-Nano chitosan (this compound) at high magnification (30000x) have shown spherical shapes of Dexamethasone with diameters ranging from 2.188 to 3.005 µm, embedded within the nanocarrier particles. tandfonline.com TEM images of other nanocarrier systems, such as FDRF NCs and hACE2-containing NCs, have also demonstrated spherical morphology and good monodispersity, providing visual confirmation of the synthesized structures. researchgate.netresearchgate.net TEM is instrumental in observing the detailed morphology and size distribution of nanoparticles, which is critical for assessing the success of the synthesis and formulation processes. researchgate.netacs.org The technique allows for the direct visualization of the nanoscale architecture, revealing how the "this compound" compound (or Dexamethasone in carrier systems) is integrated within the larger structure.
Atomic Force Microscopy (AFM) for Surface Topography and Local Interactionsresearchgate.net
Atomic Force Microscopy (AFM) is a surface-sensitive technique that provides high-resolution three-dimensional topographic images of a sample's surface. Unlike electron microscopy, AFM can be used to analyze both conductive and non-conductive samples and can operate in various environments, including liquid, allowing for the study of "this compound" architectures in their native or simulated biological conditions. AFM is valuable for examining the surface topography of "this compound" particles or nanocarrier systems, revealing details such as roughness, shape, and the presence of aggregates. sci-hub.se Beyond topography, AFM can probe local interactions and mechanical properties at the nanoscale. While direct studies on "this compound" using AFM for interaction analysis are not widely reported, AFM has been used to visualize the effects of Dexamethasone on biological structures like nuclear pore complexes, demonstrating its capability to study molecular interactions and structural changes induced by the compound. nih.gov For "this compound" architectures in the form of nanocarriers, AFM can help assess the uniformity of surface coating, the arrangement of molecules on the surface, and potential interactions with other surfaces or molecules. researchgate.netcore.ac.uk
Particle and Dispersion Analysis for "this compound" Colloidal Systems
"this compound" architectures, particularly when formulated as nanocarriers or in other dispersed forms, constitute colloidal systems. The characterization of these colloidal systems is critical to understand their stability, behavior, and potential applications. Techniques focusing on particle and dispersion analysis provide information about the size distribution, concentration, and other properties of the particles in a liquid medium. Colloidal systems are characterized by dispersed particles typically ranging from 1 nm to 1 µm in size within a continuous medium. fiveable.mepcc.eupcc.eu Analyzing the properties of these dispersed particles is essential for predicting their physical stability and performance. mdpi.com
Dynamic Light Scattering (DLS) for Hydrodynamic Size Distributionsnottingham.ac.uk
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a widely used technique for determining the hydrodynamic size distribution of particles in a liquid suspension or solution. DLS measures the random fluctuations in scattered light intensity caused by the Brownian motion of particles. wyatt.comhoriba.com Smaller particles move faster, leading to more rapid intensity fluctuations, while larger particles move slower, resulting in slower fluctuations. horiba.com By analyzing the rate of these fluctuations, the diffusion coefficient of the particles is determined, which is then converted to a hydrodynamic size using the Stokes-Einstein equation. wyatt.comhoriba.com DLS is a key tool for characterizing the size of nanoparticles, liposomes, and polymeric controlled-release particles, making it highly relevant for "this compound" architectures in colloidal form. wyatt.com Studies on Dexamethasone-loaded nanocarriers and other related nanocarrier systems have frequently employed DLS to measure particle size and polydispersity index (PDI), which indicates the width of the size distribution. researchgate.netresearchgate.netresearchgate.net For instance, DLS measurements of hACE2-containing nanocarriers showed an average diameter of around 200 nm. researchgate.net DLS is valuable for monitoring the stability of colloidal "this compound" systems over time, as changes in particle size or PDI can indicate aggregation or degradation. researchgate.netmdpi.com
Analytical Disc Centrifugation (ADC) for Size and Density Profilingnottingham.ac.uk
Analytical Disc Centrifugation (ADC) is a technique used for high-resolution particle size distribution analysis, particularly effective for separating and sizing particles in the submicron range based on their size and density. In ADC, particles are separated by sedimentation in a liquid medium under centrifugal force in a rotating disc. Denser and larger particles sediment faster than less dense and smaller particles. By measuring the time it takes for particles to sediment through the medium and detecting them (e.g., using light absorption or scattering), a size and density profile can be obtained. While specific research findings on "this compound" architectures using ADC were not prominently found in the search results, this technique is valuable for characterizing complex colloidal systems where there might be a need to resolve distinct populations of particles with different sizes and/or densities. For "this compound" formulated within or conjugated to carrier systems, ADC could potentially provide more detailed insights into the heterogeneity of the particle population compared to DLS, especially if the formulation contains components with varying densities or if there are different forms of particle assemblies.
Scanning Mobility Particle Sizer (SMPS) for Aerosolized Particle Analysisnottingham.ac.uk
The Scanning Mobility Particle Sizer (SMPS) is an instrument primarily used to measure the size distribution of aerosolized particles in the nanometer to submicron range. The SMPS works by first imparting an electrical charge to the particles and then separating them based on their electrical mobility in a differential mobility analyzer (DMA). The sized particles are then counted by a condensation particle counter (CPC). This technique is particularly relevant for "this compound" architectures if they are intended for delivery as a dry powder inhaler or if their processing involves aerosolization steps. SMPS is described as a differential mobility spectrometer used for measuring the size distribution of aerosols. researchgate.net It is a standard technique for characterizing airborne nanoparticles and assessing their size distribution, which is crucial for understanding their behavior in the air and their potential deposition in the respiratory tract. researchgate.netamazonaws.com While the primary focus of the other techniques is on "this compound" in liquid or solid forms, SMPS provides a specific and important characterization method for applications involving aerosolized "this compound" architectures, offering detailed information about the aerodynamic size distribution of the particles.
Due to the limited availability of specific research findings detailing the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of the chemical compound Dexamethasone 21-(beta-isothiocyanatoethyl)thioether, also known as "this compound," within the consulted sources, a comprehensive article section focusing solely on these thermal characterizations cannot be fully generated as requested. While "this compound" is identified as a synthetic steroid derivative and an affinity label for glucocorticoid receptors, specific thermal data such as melting points, glass transition temperatures from DSC, or decomposition profiles and weight loss percentages from TGA for this precise chemical entity were not found in the search results.
It is important to note that some literature refers to "this compound," which in the context of the search results often pertains to materials like dextran nanocapsules or dexamethasone-loaded nano chitosan systems, and thermal analysis data presented for these materials are not representative of the chemical compound Dexamethasone 21-(beta-isothiocyanatoethyl)thioether.
Theoretical and Computational Chemistry Approaches to Dex Ncs Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, based on the principles of quantum mechanics, are employed to calculate the electronic structure, energy levels, and charge distribution within a molecule. These calculations can provide fundamental insights into a compound's stability, reactivity, and spectroscopic properties.
Based on the available search information, specific detailed research findings regarding the application of quantum chemical calculations, such as Density Functional Theory or Ab Initio methods, directly to the Dexamethasone (B1670325) 21-(beta-isothiocyanatoethyl)thioether ("Dex-ncs") molecule were not found in the provided search results.
Density Functional Theory (DFT) Applications to "this compound" Systems
Density Functional Theory (DFT) is a widely used quantum chemical method known for its balance of computational cost and accuracy for many chemical systems. DFT is commonly applied to study molecular geometries, vibrational frequencies, reaction pathways, and electronic properties such as frontier molecular orbitals.
Specific applications of DFT to the Dexamethasone 21-(beta-isothiocyanatoethyl)thioether molecule were not detailed in the search results.
Ab Initio Methods for Molecular Properties and Energetics
Ab initio methods, derived directly from first principles without empirical parameters, can provide highly accurate descriptions of molecular systems. These methods are valuable for calculating precise molecular properties, reaction energies, and transition states, particularly for smaller or model systems.
Information on the application of ab initio methods specifically to the Dexamethasone 21-(beta-isothiocyanatoethyl)thioether molecule was not found in the provided search results.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. MD can be used to explore the conformational flexibility of a molecule, study its interactions with solvents or other molecules, and investigate dynamic processes.
Specific research findings detailing Molecular Dynamics simulations performed on the Dexamethasone 21-(beta-isothiocyanatoethyl)thioether molecule to analyze its conformational behavior or intermolecular interactions were not present in the search results.
Molecular Modeling and Docking Studies for "this compound" Interactions with Target Molecules
Molecular modeling encompasses various computational techniques used to model molecular structures and behaviors. Molecular docking is a specific application of molecular modeling used to predict the preferred orientation (binding pose) of a molecule (ligand) when it binds to another molecule (receptor), such as a protein. This is crucial for understanding potential biological activity and designing new ligands.
While molecular docking studies were mentioned in the context of related compounds or formulations (e.g., "Dex-SA" binding to the E-selectin receptor archive.org), specific molecular modeling or docking studies focused on the interaction of Dexamethasone 21-(beta-isothiocyanatoethyl)thioether ("this compound") with target molecules were not found in the provided search results.
Machine Learning and Artificial Intelligence in "this compound" Design and Property Prediction
Machine Learning (ML) and Artificial Intelligence (AI) techniques are increasingly being applied in chemistry for tasks such as predicting molecular properties, designing novel compounds with desired characteristics, and analyzing large datasets from computational or experimental studies.
Information regarding the specific use of Machine Learning or Artificial Intelligence approaches for the design or property prediction of the Dexamethasone 21-(beta-isothiocyanatoethyl)thioether molecule was not found in the provided search results.
Chemical Reactivity and Interaction Mechanisms of Dex Ncs
Mechanisms of "Dex-ncs" Chemical Transformations
Isothiocyanates are known to undergo several chemical transformations, notably hydrolysis. In aqueous solutions, isothiocyanates can hydrolyze to form an unstable thiocarbamic acid intermediate, which subsequently decomposes into a primary amine and carbonyl sulfide (B99878) nih.govrsc.orgnih.gov. This hydrolysis reaction can be influenced by factors such as pH, with acid catalysis promoting the process rsc.org.
Another significant reaction pathway for isothiocyanates involves reactions with nucleophiles, particularly amines and thiols, which are highly relevant in biological contexts researchgate.netnsf.govresearchgate.netlibretexts.org. These reactions lead to the formation of thiourea (B124793) linkages with amines and dithiocarbamate (B8719985) linkages with thiols researchgate.netnsf.govresearchgate.net.
The thioether linkage within this compound connects the dexamethasone (B1670325) core to the isothiocyanate-containing part. Thioether bonds can participate in redox reactions nih.govresearchgate.net. For instance, thioether-bridged nanoparticles have been shown to undergo degradation triggered by a reducing environment researchgate.net. Related sulfur-containing structures, such as disulfide bonds, can also be involved in reversible beta-elimination reactions that may lead to the formation of thioether bonds nih.gov. The stability of the thioether bond in this compound under various biological conditions, including oxidative or reductive environments, would influence the integrity of the conjugate.
Interactions with Biological Macromolecules and Biomimetic Systems
The presence of the reactive isothiocyanate group makes this compound capable of interacting covalently with various biological macromolecules.
A key aspect of isothiocyanate chemistry is their reactivity towards nucleophilic centers in proteins, predominantly the thiol groups of cysteine residues and the epsilon-amino groups of lysine (B10760008) residues, as well as the N-terminal amino group researchgate.netnsf.govresearchgate.netlibretexts.orgnih.gov. The reaction with thiol groups typically occurs more rapidly than with amino groups and is reversible under certain conditions, forming dithiocarbamate adducts researchgate.netnsf.govresearchgate.netlibretexts.org. In contrast, the reaction with amino groups is generally slower but results in the formation of stable, irreversible thiourea linkages researchgate.netnsf.govresearchgate.netlibretexts.org. This reactivity profile allows isothiocyanates to act as agents for the covalent modification of proteins nsf.govresearchgate.netlibretexts.orgnih.gov. Such covalent modifications can impact protein structure, function, and activity mdpi.complos.orgaacrjournals.orgnih.gov.
While isothiocyanates are well-established to react with nucleophilic centers in proteins, their direct interactions and covalent modification of nucleic acids are less commonly reported compared to their reactions with proteins. Nucleic acids do possess nucleophilic sites in their bases and phosphate (B84403) backbone. However, the primary reactivity of isothiocyanates favors reaction with thiols and amines researchgate.netnsf.govresearchgate.netlibretexts.org. Studies on dextran (B179266) conjugates, such as dextran conjugated with thiazole (B1198619) orange (Dex-TO), have demonstrated interactions with nucleic acids. Dextran-based materials have also been utilized in nucleic acid purification, suggesting potential interactions. While direct information on the interaction of this compound specifically with nucleic acids is limited in the search results, the possibility of interactions, potentially non-covalent or through reaction with less reactive nucleophilic sites on the nucleic acid bases, cannot be entirely excluded, although covalent modification is more characteristic of isothiocyanate reactions with proteins.
Dex Ncs in Advanced Materials Science and Engineering
Integration of "Dex-ncs" into Composite Materials and Hybrid Systems
Based on the available search results focusing on the chemical compound Dexamethasone (B1670325) 21-(beta-isothiocyanatoethyl)thioether ("this compound"), there is no specific information detailing its direct integration as a component into composite materials or hybrid systems within the context of advanced materials science and engineering applications. The search results predominantly describe "this compound" in the context of biochemical research, specifically as an affinity label. nih.govresearchgate.net
"this compound" as Components in Smart Materials and Responsive Systems
Review of the provided search results for the chemical compound Dexamethasone 21-(beta-isothiocyanatoethyl)thioether ("this compound") does not yield information regarding its utilization as a component in smart materials or responsive systems. Research found pertains to its function as an affinity label, which is outside the scope of materials designed for responsiveness to external stimuli in a materials science context. nih.govresearchgate.net
Micro- and Nano-fabrication Techniques Utilizing "this compound"
Information specifically detailing micro- or nano-fabrication techniques that utilize the chemical compound Dexamethasone 21-(beta-isothiocyanatoethyl)thioether ("this compound") as a primary building block or component in the fabrication process is not present in the analyzed search results. While nanofabrication techniques are mentioned in the context of "this compound" (dextran nanocapsules), this does not apply to the specific chemical compound "this compound". kuleuven.beuhasselt.beulb.ac.be
Future Perspectives and Grand Challenges in Dex Ncs Research
Innovations in "Dex-ncs" Synthetic Methodologies
The synthesis of Dexamethasone (B1670325) 21-(beta-isothiocyanatoethyl)thioether has been reported rsc.org. However, a grand challenge in advancing "this compound" research lies in the potential for developing more innovative, efficient, and scalable synthetic methodologies. Current procedures may involve multiple steps or require specialized reagents, potentially limiting widespread access to the compound for diverse research applications. Future efforts could focus on designing streamlined synthetic routes that improve yield, reduce production costs, and minimize environmental impact. Innovations in areas such as flow chemistry, photocatalysis, or enzyme-catalyzed reactions could offer promising avenues for achieving these goals, thereby facilitating broader investigation into the properties and applications of "this compound."
Advancements in High-Throughput Characterization and Screening
Initial characterization of "this compound" involved techniques such as analysis on denaturing SDS-polyacrylamide gels to identify the labeled glucocorticoid receptor nih.govsemanticscholar.org. Advancements in high-throughput characterization and screening represent a significant future perspective for "this compound" research. Applying modern techniques could enable researchers to gain a more comprehensive understanding of its interactions not only with the glucocorticoid receptor but potentially with other cellular targets. High-throughput screening methods, such as array-based technologies or automated microscopy coupled with fluorescently labeled "this compound" (if a suitable derivative is developed), could allow for rapid assessment of its binding profile across a wide range of proteins or in different cellular contexts. Furthermore, advanced mass spectrometry-based proteomics approaches could be employed for high-resolution identification of the specific amino acid residues modified by "this compound" in complex biological samples, moving beyond the initial finding of cysteine labeling mdpi.com.
Development of Predictive Computational Models for "this compound" Behavior
The development of predictive computational models for "this compound" behavior stands as a key future perspective. While current research has established its role as an affinity label for the glucocorticoid receptor nih.govmdpi.comsemanticscholar.org, detailed computational studies exploring the nuances of this interaction are not prominently featured in the available information. Grand challenges in this area include accurately modeling the binding pose of "this compound" within the glucocorticoid receptor ligand-binding domain, predicting the reactivity of the isothiocyanate group with specific nucleophilic residues (such as cysteine thiols), and simulating the dynamics of the covalent labeling process. Computational techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations could provide valuable insights into the molecular basis of "this compound" activity. Developing robust predictive models could also aid in the rational design of novel affinity labels with tailored specificity or reactivity profiles.
Q & A
Q. How should researchers critique competing hypotheses about this compound receptor-binding selectivity?
- Methodological Guidance : Perform competitive binding assays with radiolabeled ligands. Use molecular docking simulations to predict binding affinities and compare with experimental IC₅₀ values. Publish rebuttals in peer-reviewed forums with rigorous statistical support .
Key Methodological Resources
- Data Analysis : Use tools like R or Python for reproducible workflows; document code via GitHub .
- Ethical Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Interdisciplinary Collaboration : Engage with bioinformaticians and statisticians early in study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
